molecular formula C10H9N3OS B12917137 N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide CAS No. 89515-44-6

N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide

Cat. No.: B12917137
CAS No.: 89515-44-6
M. Wt: 219.27 g/mol
InChI Key: VOUXSTAOMAVYLW-UHFFFAOYSA-N
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Description

N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is a heterocyclic compound featuring an oxadiazole ring, a phenyl group, and a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-methylthiosemicarbazide with phenyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as recrystallization or chromatography, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbothioamide group can yield corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂) with catalysts like iron(III) chloride (FeCl₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide exerts its effects often involves interaction with specific molecular targets. For instance, as a VEGFR-2 tyrosine kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting angiogenesis in cancer cells . This leads to reduced tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenyl-1,2,4-oxadiazole
  • N,N-Dimethyl-4-((2-(5-phenyl-1,3,4-oxadiazole-2-yl)hydrazinyl)-1,3,4-thiadiazol-2-yl)hydrazono)methyl)aniline

Uniqueness

N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a VEGFR-2 tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for anticancer research .

Properties

CAS No.

89515-44-6

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

N-methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide

InChI

InChI=1S/C10H9N3OS/c1-11-10(15)9-13-12-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,15)

InChI Key

VOUXSTAOMAVYLW-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

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